molecular formula C13H21BrN2OS B14709871 6',7'-Dihydro-3',7'-dimethylspiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)pyrimidin)-7'-ol HBr CAS No. 21457-24-9

6',7'-Dihydro-3',7'-dimethylspiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)pyrimidin)-7'-ol HBr

Katalognummer: B14709871
CAS-Nummer: 21457-24-9
Molekulargewicht: 333.29 g/mol
InChI-Schlüssel: MXYDLSZUMOMXSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is a complex organic compound known for its unique spiro structure, which involves a cyclohexane ring fused with a thiazolo-pyrimidine system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazolo-pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The final step involves the addition of hydrobromic acid to form the HBr salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s spiro structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Wirkmechanismus

The mechanism of action of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spirooxindoles: These compounds share the spiro structure and are studied for their biological activities.

    Thiazolo-pyrimidines: Compounds with similar core structures but different substituents.

    Cyclohexane Derivatives: Compounds with cyclohexane rings and various functional groups.

Uniqueness

6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is unique due to its specific combination of a spirocyclohexane ring and a thiazolo-pyrimidine core, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

21457-24-9

Molekularformel

C13H21BrN2OS

Molekulargewicht

333.29 g/mol

IUPAC-Name

3,7-dimethylspiro[6H-[1,3]thiazolo[3,2-a]pyrimidine-5,1'-cyclohexane]-7-ol;hydrobromide

InChI

InChI=1S/C13H20N2OS.BrH/c1-10-8-17-11-14-12(2,16)9-13(15(10)11)6-4-3-5-7-13;/h8,16H,3-7,9H2,1-2H3;1H

InChI-Schlüssel

MXYDLSZUMOMXSK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC2=NC(CC3(N12)CCCCC3)(C)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.